molecular formula C26H20ClN3O2S B2776411 2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 872207-69-7

2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No. B2776411
CAS RN: 872207-69-7
M. Wt: 473.98
InChI Key: BOSJAIDABCFSKI-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a chromeno[2,3-d]pyrimidine core and a phenylacetamide group . These types of structures are often found in heterocyclic compounds, which are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes a chromeno[2,3-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are known for their high degree of structural diversity and broad range of biological activities .

Scientific Research Applications

The pyridopyrimidine moiety, found in various compounds, has garnered significant interest due to its biological potential. Depending on the position of the nitrogen atom in the pyridine ring, four distinct skeletons emerge, combining pyrimidine and pyridine rings. These structures play a crucial role in drug development and have been studied extensively in recent years .

!Various pyridopyrimidine structures

Biological Activity and Synthetic Routes

Let’s explore the therapeutic applications of this compound:

CDK4/6 Inhibition: CDK4/6 inhibitors are a class of drugs that target specific enzymes—CDK4 and CDK6. By disrupting signals that stimulate cancer cell proliferation, these inhibitors show promise in cancer therapy. One notable example is Palbociclib, a breast cancer drug developed by Pfizer . The synthesis of Palbociclib involves a specific route, as described in Scheme 10 .

Anti-HIV-1 Activity: Indole derivatives, including those with indolyl and oxochromenyl xanthenone moieties, have been investigated for their anti-HIV-1 potential . These compounds hold promise in combating viral infections.

Cyclization Reactions: When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety play crucial roles in this transformation .

Future Directions

The future directions for research on this compound would likely involve further studies to determine its biological activity and potential uses. This could include in vitro and in vivo studies, as well as studies to optimize its properties for use as a drug .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-16-6-5-7-18-14-21-25(32-23(16)18)29-24(17-10-12-19(27)13-11-17)30-26(21)33-15-22(31)28-20-8-3-2-4-9-20/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSJAIDABCFSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide

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